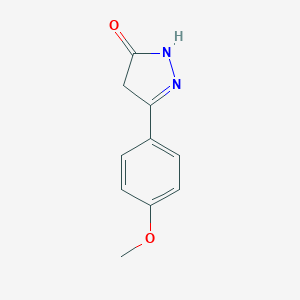

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOURZOOVQWRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345538 | |

| Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-89-8 | |

| Record name | 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one, a key intermediate for the development of novel therapeutics.[2] We will dissect a robust and efficient two-step synthetic pathway, beginning with the Claisen condensation to form a requisite β-ketoester intermediate, followed by an acid-catalyzed cyclocondensation with hydrazine hydrate. This document is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Pyrazolone Core

The Pyrazolone Scaffold in Drug Discovery

Pyrazolone and its derivatives represent a privileged class of heterocyclic compounds, renowned for their vast spectrum of biological activities.[1] Since the synthesis of Antipyrine by Ludwig Knorr in 1883, this five-membered ring system has been a focal point of intense research, leading to the development of drugs with anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) activities.[1][3] The metabolic stability of the pyrazole nucleus and its capacity for diverse substitutions make it a highly attractive scaffold in modern drug discovery programs.[4]

Profile of this compound

The target molecule, this compound, serves as a crucial building block. The methoxyphenyl group can be a key pharmacophoric feature, and the reactive sites on the pyrazolone ring allow for further chemical modifications. This versatility enables its use in synthesizing a variety of derivative compounds, which have been investigated for their potential as anticancer agents.[2] The synthesis outlined herein provides a reliable method for producing this valuable intermediate in high yield and purity.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis is logically approached in two primary stages:

-

Formation of a β-Ketoester Intermediate: The synthesis begins with the creation of the necessary 1,3-dicarbonyl precursor, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. This is achieved via a base-mediated Claisen condensation.[2][5]

-

Heterocyclic Ring Formation: The intermediate is then subjected to a cyclocondensation reaction with hydrazine, a classic method known as the Knorr pyrazole synthesis, to construct the target pyrazolone ring.[6][7]

This strategy is efficient as it utilizes readily available commercial starting materials and employs well-established, high-yielding reactions.

Caption: Retrosynthetic analysis of the target pyrazolone.

Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

Principle & Mechanism: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-ketoester.[8] In this synthesis, the enolate of 4-methoxyacetophenone (acting as the ester-equivalent nucleophile) attacks the electrophilic carbonyl of diethyl carbonate. The reaction requires a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the α-carbon of the acetophenone, initiating the reaction.

Caption: Mechanism of the Claisen condensation step.

Experimental Protocol: Step 1

This protocol is adapted from the method described by Fathy et al.[2]

-

Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydride (60% dispersion in mineral oil).

-

Reagent Addition: Add dry diethyl carbonate to the flask.

-

Initiation: Slowly add a solution of 4-methoxyacetophenone in diethyl carbonate dropwise to the stirred suspension.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for a specified period until reaction completion is observed (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product.

-

Isolation: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. Further purification is typically not required for the next step if the reaction goes to completion.

Materials & Reagents (Step 1)

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purpose |

| 4-Methoxyacetophenone | 150.17 | 100-06-1 | Starting Material |

| Diethyl Carbonate | 118.13 | 105-58-8 | Reagent & Solvent |

| Sodium Hydride (60%) | 24.00 | 7646-69-7 | Base |

| Diethyl Ether | 74.12 | 60-29-7 | Extraction Solvent |

| Hydrochloric Acid (dil.) | 36.46 | 7647-01-0 | Neutralization |

Characterization of Intermediate

The resulting intermediate, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, is a viscous oil.[2]

-

¹H NMR (DMSO-d6, δ, ppm): 1.25 (t, 3H, OCH2CH3 ), 3.79 (s, 3H, OCH3 ), 3.85 (s, 2H, COCH2 CO), 4.15 (q, 2H, OCH2 CH3), 6.87 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H).[2]

Step 2: Cyclocondensation to Form the Pyrazolone Core

Principle & Mechanism: Knorr Pyrazolone Synthesis

This reaction is a classic example of the Knorr synthesis for pyrazoles and related heterocycles.[6][9] It proceeds via the condensation of a 1,3-dicarbonyl compound (the β-ketoester from Step 1) with hydrazine.[7] The reaction is typically catalyzed by a weak acid, such as acetic acid.[7][10] The mechanism involves two key stages:

-

Hydrazone Formation: The more reactive ketone carbonyl of the β-ketoester reacts with one of the nitrogen atoms of hydrazine to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the ester carbonyl. This is followed by the elimination of ethanol, leading to the formation of the stable, five-membered pyrazolone ring.[7]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. name-reaction.com [name-reaction.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Abstract

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone class, a scaffold of significant interest in medicinal and materials chemistry. The presence of the methoxyphenyl group imparts specific electronic and steric properties that influence its reactivity, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, purification, and detailed analytical characterization, offering both established data and field-proven experimental protocols. The causality behind experimental choices is explained to provide a deeper, actionable understanding for laboratory application.

Introduction: The Significance of the Pyrazolone Core

Pyrazolones are five-membered heterocyclic lactams containing two adjacent nitrogen atoms. This structural motif is a cornerstone in pharmaceutical chemistry, found in numerous approved drugs exhibiting a wide spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The versatility of the pyrazolone ring, with its capacity for substitution and its existence in various tautomeric forms, makes it a privileged scaffold in drug design[4]. This compound serves as a crucial building block for the synthesis of more complex derivatives, where its physicochemical properties fundamentally dictate reaction conditions, formulation strategies, and ultimately, its utility.

Chemical Identity and Structural Features

A precise understanding of the molecule's structure is paramount before undertaking any experimental work.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol [5]

-

CAS Registry Number: While a specific CAS number for this unsubstituted pyrazolone is not readily found, derivatives are well-documented.

The structure consists of a pyrazolone ring with a methylene group at position 4 and a carbonyl group at position 3. A key feature is the 4-methoxyphenyl substituent at position 5. The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule.

Tautomerism: A Critical Consideration

Pyrazolones exhibit prototropic tautomerism, existing in equilibrium between three primary forms: the CH-form (amide), the OH-form (enol), and the NH-form (imine-like). The predominant tautomer depends on the solvent, pH, and temperature[6][7].

-

In aprotic, non-polar solvents (e.g., CCl₄, Chloroform): The CH-form (oxo-tautomer) is generally favored[6][7].

-

In protic solvents (e.g., Ethanol, Water): The equilibrium tends to shift towards the OH-form (hydroxy-tautomer) due to hydrogen bonding interactions[6][7].

-

In the solid state: The structure can be either the CH or OH form, often stabilized by intermolecular hydrogen bonds[7].

This tautomerism is not merely an academic point; it directly impacts reactivity and spectroscopic signatures. For instance, the presence of the OH-form allows for O-alkylation reactions, while the CH-form's active methylene group at C4 can participate in condensation reactions.

Caption: Tautomeric equilibrium of the pyrazolone core.

Synthesis and Purification Protocol

The most common and reliable method for synthesizing 5-substituted pyrazol-3-ones is the cyclocondensation reaction between a β-ketoester and hydrazine.

Rationale for Reagent Selection

-

Ethyl 4-methoxybenzoylacetate: This starting material provides the 4-methoxyphenyl group at the desired position (C5) and the necessary carbonyl groups for cyclization. It is chosen over the corresponding diketone for its stability and commercial availability.

-

Hydrazine Hydrate: This is the source of the two adjacent nitrogen atoms required to form the pyrazole ring. It acts as a dinucleophile, attacking both carbonyl groups of the β-ketoester.

-

Ethanol as Solvent: Ethanol is an ideal solvent because it readily dissolves the reactants and the intermediate, while often allowing the final product to crystallize upon cooling, simplifying initial purification[8][9]. Its protic nature can also facilitate the proton transfer steps in the reaction mechanism.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methoxybenzoylacetate (1.0 eq) in absolute ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed. The excess hydrazine ensures complete consumption of the β-ketoester.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).

-

Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

Purification: Recrystallization

The crude product is purified by recrystallization to obtain a high-purity crystalline solid.

-

Solvent Selection: Ethanol or a methanol-ethyl acetate mixture is often effective[9]. The choice depends on balancing sufficient solubility at high temperature with poor solubility at low temperature.

-

Procedure: Dissolve the crude solid in a minimum amount of boiling ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture boiled for a few minutes.

-

Crystallization: Filter the hot solution to remove the charcoal or any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C.

Caption: General workflow for synthesis and purification.

Core Physicochemical Properties

The analytical data presented below are foundational for the identification, characterization, and quality control of the title compound.

| Property | Value / Description | Experimental Method / Rationale |

| Appearance | Off-white to light yellow crystalline solid | Visual Inspection |

| Melting Point | 130°C (for a related N-substituted analog)[10] | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus. A sharp melting point is indicative of high purity. |

| Solubility | Soluble in DMSO, DMF. Moderately soluble in ethanol, methanol, acetone. Poorly soluble in water and non-polar solvents like hexane[11][12]. | Solubility is tested by dissolving a small amount of the compound in various solvents. The polarity of the pyrazolone core and the aromatic ring dictates its solubility profile. |

| pKa | Weakly acidic. The pyrazole N-H proton has a pKa of ~2.5 (for the protonated conjugate acid)[1][13]. The active methylene protons at C4 are also weakly acidic. | Potentiometric titration or UV-Vis spectroscopy. The pKa is crucial for designing salt formation strategies to improve aqueous solubility. |

Spectroscopic Characterization

Spectroscopy provides the definitive structural "fingerprint" of the molecule.

The IR spectrum is dominated by vibrations from the carbonyl and N-H groups.

-

N-H Stretch: A broad band is expected in the range of 3100-3400 cm⁻¹, characteristic of the pyrazolone ring N-H group[14][15]. The broadness is due to intermolecular hydrogen bonding in the solid state.

-

C-H Aromatic Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1650-1710 cm⁻¹[16][17]. Its exact position can shift depending on the tautomeric form and hydrogen bonding.

-

C=N/C=C Stretch: Medium intensity bands in the 1500-1610 cm⁻¹ region are characteristic of the pyrazole ring and aromatic ring vibrations.

-

C-O-C Stretch (Ether): A distinct band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) corresponds to the methoxy group.

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in DMSO-d₆ due to good solubility and the ability to observe exchangeable protons.

-

¹H NMR (Expected Signals):

-

~3.8 ppm (singlet, 3H): Protons of the methoxy (-OCH₃) group[18].

-

~3.4 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group at position 4 of the pyrazolone ring.

-

~7.0 ppm (doublet, 2H) & ~7.7 ppm (doublet, 2H): Aromatic protons of the 4-methoxyphenyl ring, showing a characteristic AA'BB' splitting pattern.

-

~9.0-11.0 ppm (broad singlet, 1H): The exchangeable N-H proton of the pyrazole ring. The chemical shift can be highly variable.

-

-

¹³C NMR (Expected Signals):

-

~170 ppm: Carbonyl carbon (C=O).

-

~160 ppm: Aromatic carbon attached to the methoxy group.

-

~114-130 ppm: Other aromatic carbons.

-

~155 ppm: C5 carbon of the pyrazole ring (attached to the aryl group).

-

~55 ppm: Methoxy carbon (-OCH₃)[19].

-

~40 ppm: Methylene carbon (C4) of the pyrazole ring.

-

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation data to support the structure.

-

Method: Electrospray Ionization (ESI) is a common method.

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 191.08.

-

Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Comprehensive Analytical Workflow

To ensure the identity, purity, and integrity of a newly synthesized batch of this compound, a systematic analytical workflow is essential. This workflow serves as a self-validating system for any researcher.

Caption: A self-validating workflow for chemical characterization.

Conclusion

This compound is a valuable heterocyclic building block with well-defined physicochemical properties. Its synthesis is straightforward via cyclocondensation, and its structure can be unambiguously confirmed through a standard suite of analytical techniques, primarily NMR, IR, and mass spectrometry. A critical feature of this molecule is its tautomeric nature, which must be considered when planning reactions or interpreting analytical data. The information and protocols detailed in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, enabling its effective use in drug discovery and materials science applications.

References

-

Kumar, V., & Aggarwal, N. (2021). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 13(Suppl 1), S1-S10. [Link]

-

Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]

-

Arnaudov, M. G., et al. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. Spectroscopy Letters, 39(1), 1-12. [Link]

-

Hassan, A. A. (2015). Synthesis of Pyrazolone Derivatives and their Biological Activities. ProQuest Dissertations & Theses Global. [Link]

-

Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. [Link]

-

Al-Ostath, R. A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(24), 7659. [Link]

-

Faria, J. V., et al. (2017). Biologically active pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 17(1), 1-20. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry. [Link]

-

Taylor & Francis Online. (2006). Tautomerism in 1-Phenyl-3-Substituted Pyrazol-5-ones: FT-Infrared Spectral Analysis and Ab Initio Calculations. [Link]

-

PubChem. (n.d.). 2,4-Dihydro-4-[(3-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one. National Center for Biotechnology Information. [Link]

-

Solubility of Things. (n.d.). Pyrazole. [Link]

-

Almabrok, H. H., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4599. [Link]

-

Claramunt, R. M., et al. (1998). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Encyclopedia MDPI. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

IUCrData. (2023). 5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. International Union of Crystallography. [Link]

-

Wiley-VCH. (n.d.). Supporting Information. [Link]

-

Supplementary Information File. (n.d.). [Link]

-

Prajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2193-2199. [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. [Link]

-

Mpourmpakis, G., et al. (2020). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 25(18), 4156. [Link]

-

ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. [Link]

-

IUCr Journals. (n.d.). 1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. [Link]

-

NIST WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. [Link]

-

Khan, I., et al. (2018). Synthesis, molecular docking, antiproliferative and radical scavenging activities of vanillin derived 1,3,5-trisubstituted 2-pyrazolines. Journal of the Serbian Chemical Society, 83(10), 1145-1156. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

NIST WebBook. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-. [Link]

-

Popa, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5123. [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2020). Infrared Spectroscopy. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one (454439-84-0) for sale [vulcanchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis of Pyrazolone Derivatives and their Biological Activities - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(4-methoxy)phenyl-3-methyl-5-pyrazolone CAS#: 60798-06-3 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jocpr.com [jocpr.com]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. mdpi.com [mdpi.com]

- 19. application.wiley-vch.de [application.wiley-vch.de]

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one IUPAC name and structure

An In-Depth Technical Guide to 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

Heterocyclic compounds form the backbone of modern medicinal chemistry, with the pyrazolone scaffold being a particularly privileged structure due to its broad spectrum of biological activities. This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of novel therapeutic agents. We will delve into its precise chemical identity, detailed synthetic protocols with mechanistic justifications, physicochemical characterization, and its significant role as a foundational molecule in drug discovery, particularly in the development of anticancer compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is the cornerstone of its application in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

The structure consists of a five-membered dihydropyrazolone ring, which is a lactam derivative of pyrazoline. It is substituted at the 5-position with a 4-methoxyphenyl group. The presence of the electron-donating methoxy group (-OCH₃) at the para position of the phenyl ring can influence the molecule's electronic properties and its interactions with biological targets.[1]

Chemical Structure:

Caption: Structure of this compound.

Key Physicochemical Data

The fundamental properties of the compound are summarized below. This data is critical for designing experimental conditions, including solvent selection for reactions and bioassays.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.2 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Typical for this class |

| Melting Point | ~235-238 °C | Varies with purity |

| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | General observation |

Synthesis and Mechanistic Insights

The synthesis of pyrazolone derivatives is a well-established process in organic chemistry, typically achieved through a cyclocondensation reaction. The choice of this method is based on its high efficiency and the ready availability of starting materials.

Core Synthetic Strategy: Cyclocondensation

The most common and efficient route for synthesizing 5-substituted pyrazol-3-ones is the reaction between a β-ketoester and hydrazine hydrate.[2] This reaction proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization with the ketone carbonyl, and subsequent dehydration to form the stable heterocyclic ring.

The selection of a β-ketoester as a precursor is strategic; it provides the necessary 1,3-dicarbonyl moiety that readily reacts with the dinucleophilic hydrazine to ensure the formation of the five-membered ring.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Reagents and Materials:

-

Ethyl 4-methoxybenzoylacetate

-

Hydrazine hydrate (80% solution)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard reflux apparatus

-

Beakers, flasks, and filtration equipment

-

Deionized water

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 4-methoxybenzoylacetate (0.05 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (0.055 mol, 1.1 equivalents) dropwise. The slight excess of hydrazine ensures the complete consumption of the limiting β-ketoester.

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.5 mL). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by hydrazine.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.

-

Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 30 mL) to remove any unreacted hydrazine hydrate and other water-soluble impurities.

-

Drying and Purification: Dry the crude product in a vacuum oven at 60 °C. The product can be further purified by recrystallization from hot ethanol to yield the final compound as a crystalline solid.

Workflow Diagram: Synthesis and Purification

Caption: General workflow for the synthesis and purification of the title compound.

The Role in Medicinal Chemistry and Drug Development

The true value of this compound lies not in its intrinsic biological activity, but in its utility as a versatile building block for more complex, biologically active molecules.

The Pyrazolone Scaffold: A Privileged Structure

The pyrazolone ring is considered a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets. Pyrazole and pyrazolone derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties.[3] This versatility makes them highly attractive starting points for drug discovery campaigns.

Application as a Precursor for Anticancer Agents

Recent research has focused on using this compound as a core structure for generating novel anticancer agents.[4] The N-H and active methylene (-CH₂-) groups in the pyrazolone ring are reactive sites that allow for further chemical modification.

For instance, new series of pyrazole derivatives have been designed and synthesized by reacting the core molecule with various aldehydes, amines, and isatins.[4] These new chemical entities have been screened for their in-vitro anti-tumor activities against various human carcinoma cell lines, such as colon cancer (HCT-116), prostate cancer (PC-3), and liver cancer (HepG-2), with several derivatives showing promising activity.[4]

Logical Flow from Scaffold to Bioactive Derivative

Caption: The logical progression from the core scaffold to drug candidate identification.

Protocol for Biological Evaluation: In Vitro Anticancer Activity

To assess the therapeutic potential of derivatives synthesized from the title compound, a reliable and reproducible bioassay is required. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability and cytotoxicity.

Principle of the MTT Assay

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

Materials:

-

Human cancer cell lines (e.g., HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

-

Multi-well spectrophotometer (plate reader)

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific community, particularly those in drug discovery. Its straightforward synthesis and the chemical reactivity of its pyrazolone core make it an ideal starting point for the development of large, diverse libraries of novel compounds. The demonstrated success in generating derivatives with potent anticancer activity underscores its importance.[4] Future research will likely focus on expanding the structural diversity of these derivatives, exploring their efficacy against a wider range of cancer types, and elucidating their specific molecular mechanisms of action to optimize their therapeutic potential.

References

-

Fathy, U., et al. (2018). Design, synthesis and anticancer activity of some novel this compound derivatives. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dihydro-4-[(3-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one. National Center for Biotechnology Information. Available at: [Link]

-

Mahesha, N., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. IUCr Journals. Available at: [Link]

-

El-Gendy, A. M., et al. (2020). Synthesis, some reactions of 3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one. New York Science Journal. Available at: [Link]

-

Demchenko, A., et al. (2019). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1][4][5]triazolo[3,4-b][1][5][6]thiadiazoles. Semantic Scholar. Available at: [Link]

-

Yathirajan, H. S., et al. (2022). 5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole. IUCr Journals. Available at: [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-2-(3-methoxyphenyl)-5-methyl-. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Available at: [Link]

-

Tzioumaki, N., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules. Available at: [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. National Center for Biotechnology Information. Available at: [Link]

-

Singh, U. P., et al. (2013). Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives and evaluation of their anticancer activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gomha, S. M., et al. (2017). 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

-

Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. 2,4-Dihydro-5-(4-methoxyphenyl)-2-phenyl-3H-pyrazol-3-one (454439-84-0) for sale [vulcanchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 2,4-Dihydro-4-[(3-methoxyphenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one | C17H16N4O2 | CID 3021111 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Pyrazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazolone scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a rich history of clinical application.[1] This technical guide provides an in-depth exploration of the known biological activities of pyrazolone derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a simple enumeration of effects, this document delves into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental protocols relevant to the study of these versatile compounds. We will explore their well-established roles as anti-inflammatory and analgesic agents, their emerging potential in oncology and infectious diseases, and the molecular pathways they modulate.[2] This guide is structured to provide both a comprehensive overview and practical, actionable insights for the laboratory.

Introduction: The Enduring Legacy of the Pyrazolone Core

First synthesized in the late 19th century, the pyrazolone ring is a five-membered heterocyclic motif containing two adjacent nitrogen atoms and a ketone group.[3] The initial discovery of the analgesic and antipyretic properties of antipyrine (phenazone) marked the dawn of synthetic non-opioid analgesics and laid the foundation for a century of medicinal chemistry exploration.[4] Over the decades, structural modifications to the basic pyrazolone framework have yielded a plethora of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][5]

Several FDA-approved drugs feature the pyrazolone core, a testament to its therapeutic value.[2] Notable examples include:

-

Edaravone: A free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS).[2]

-

Aminophenazone: An antipyretic and anti-inflammatory agent.[2]

-

Eltrombopag: Used to treat thrombocytopenia.[2]

This guide will systematically dissect the key biological activities of pyrazolone derivatives, providing a robust scientific framework for their continued investigation and development.

Anti-inflammatory and Analgesic Activities: The Hallmark of Pyrazolones

The most well-documented and clinically utilized properties of pyrazolone derivatives are their anti-inflammatory and analgesic effects.[6] These actions are primarily attributed to their ability to modulate the arachidonic acid cascade, a key pathway in the inflammatory response.[7]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism underlying the anti-inflammatory and analgesic effects of many pyrazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8] There are two main isoforms of COX:

-

COX-1: Constitutively expressed in most tissues and involved in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[9]

-

COX-2: Inducibly expressed at sites of inflammation and in pathological conditions.[9]

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, concurrent COX-1 inhibition can lead to gastrointestinal side effects.[10] Consequently, a significant focus of modern drug design has been the development of selective COX-2 inhibitors. Several pyrazolone derivatives have shown promising COX-2 selectivity.[8]

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

Caption: COX-mediated prostaglandin synthesis pathway and the inhibitory action of pyrazolone derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.[11]

Principle: Intraplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[12] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[13]

Step-by-Step Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Fasting: Animals are randomly divided into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the pyrazolone derivative.[13] The animals are fasted overnight before the experiment with free access to water.

-

Baseline Paw Volume Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[13]

-

Drug Administration: The test compounds, standard drug, and vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally or intraperitoneally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[11]

-

Paw Volume Measurement at Different Time Intervals: The paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.[13]

-

Calculation of Edema and Percentage Inhibition:

-

The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.

Anticancer Activity: A Promising Frontier for Pyrazolones

In recent years, pyrazolone derivatives have emerged as a promising class of compounds with significant anticancer potential.[14][15] Their diverse mechanisms of action, including the inhibition of key signaling pathways and induction of apoptosis, make them attractive candidates for further development.[16]

Mechanisms of Anticancer Action

Pyrazolone derivatives exert their anticancer effects through various mechanisms, often targeting multiple pathways involved in tumor growth and survival.[15]

-

Kinase Inhibition: A significant number of pyrazolone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[17][18] These include:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). Inhibition of these receptors can block downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis.[16]

-

Serine/Threonine Kinases: Including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[17]

-

-

Induction of Apoptosis: Many pyrazolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Inhibition of Telomerase: Some pyrazolone derivatives have demonstrated the ability to inhibit telomerase, an enzyme that is essential for maintaining the length of telomeres and is overexpressed in most cancer cells, contributing to their immortality.[14]

-

Generation of Reactive Oxygen Species (ROS): Certain pyrazolone compounds can induce oxidative stress in cancer cells by increasing the production of ROS, leading to cellular damage and apoptosis.[14]

Signaling Pathway: Pyrazolone-Mediated Inhibition of a Generic Kinase Pathway

Caption: Generalized pathway of pyrazolone derivatives as kinase inhibitors.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19] It is widely used for in vitro screening of anticancer compounds.[20][21]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product.[22] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[20]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the pyrazolone derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.[22]

-

Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: The plate is gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity: A Renewed Interest in Pyrazolones

With the rise of antimicrobial resistance, there is an urgent need for the discovery and development of new antimicrobial agents. Pyrazolone derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them an interesting scaffold for further investigation in this area.[24]

Spectrum of Activity

Pyrazolone derivatives have been reported to exhibit activity against a range of microorganisms, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus subtilis.[11]

-

Gram-negative bacteria: Including Escherichia coli and Pseudomonas aeruginosa.[11]

-

Fungi: Such as Candida albicans and Aspergillus niger.

The specific substitutions on the pyrazolone ring play a crucial role in determining the antimicrobial potency and spectrum of activity.[25]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][27]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target microorganism is then added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.[27]

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: A stock solution of the pyrazolone derivative is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, two-fold serial dilutions of the compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[26]

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Insights

The biological activity of pyrazolone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[6][25] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to correlate the physicochemical properties of pyrazolone derivatives with their biological activities.[10] These studies have highlighted the importance of various descriptors, such as electronic, steric, and hydrophobic parameters, in influencing the anti-inflammatory, anticancer, and antimicrobial properties of these compounds.[28][29] For example, the presence of electron-withdrawing groups on the phenyl ring at the 1-position has been shown to enhance the anti-inflammatory activity of certain pyrazolone series.[6]

Synthesis of Pyrazolone Derivatives: A General Overview

The synthesis of pyrazolone derivatives is typically straightforward and can be achieved through several well-established methods.[1][3][24]

Knorr Pyrazole Synthesis

The classical and most common method for synthesizing pyrazolones is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.[30]

General Procedure:

-

Equimolar amounts of a β-ketoester (e.g., ethyl acetoacetate) and a substituted hydrazine (e.g., phenylhydrazine) are refluxed in a suitable solvent, often with a catalytic amount of acid.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the synthesis of pyrazolone derivatives.[30] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[31]

Conclusion and Future Perspectives

Pyrazolone derivatives continue to be a rich source of biologically active compounds with a wide range of therapeutic applications. Their well-established anti-inflammatory and analgesic properties, coupled with their emerging potential as anticancer and antimicrobial agents, ensure their continued relevance in medicinal chemistry. Future research in this area will likely focus on:

-

The design and synthesis of novel pyrazolone derivatives with enhanced potency and selectivity for specific biological targets.

-

In-depth mechanistic studies to further elucidate the molecular pathways modulated by these compounds.

-

The application of advanced computational techniques, such as QSAR and molecular docking, to guide the rational design of new drug candidates.

-

Exploration of pyrazolone derivatives for other therapeutic indications, leveraging their diverse pharmacological profile.

The versatility of the pyrazolone scaffold, combined with the ever-evolving tools of drug discovery, promises a bright future for the development of new and improved therapies based on this remarkable heterocyclic core.

References

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

-

MTT Assay Protocol. Springer Nature Experiments. [Link]

-

Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Semantic Scholar. [Link]

-

The diverse pharmacological importance of Pyrazolone Derivatives : A Review. ResearchGate. [Link]

-

Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. PubMed. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

-

2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

-

Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives. Neuroquantology. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

-

2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Hilaris Publisher. [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

-

Synthesis of pyrazolone derivatives of coumarin as anticancer agents. ResearchGate. [Link]

-

Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. Scilit. [Link]

-

Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]

-

Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. PubMed. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. [Link]

-

A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [Link]

-

Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed. [Link]

-

Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. PubMed. [Link]

-

Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ResearchGate. [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

-

Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

-

Some examples of pyrazole based commercial drugs and bioactive molecules. ResearchGate. [Link]

-

Experimental design for carrageenan‐induced paw edema in rat. ResearchGate. [Link]

-

Synthesis and anticancer evaluation of pyrazolone derivatives 64. ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

Sources

- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. clyte.tech [clyte.tech]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. atcc.org [atcc.org]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. derpharmachemica.com [derpharmachemica.com]

- 25. eu-opensci.org [eu-opensci.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

- 29. Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology [neuroquantology.com]

- 30. mdpi.com [mdpi.com]

- 31. scilit.com [scilit.com]

The Emergence of a Versatile Scaffold: A Technical Guide to 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Introduction

In the landscape of medicinal chemistry, the pyrazolone core stands as a privileged scaffold, a foundational structure from which a multitude of biologically active compounds have been developed. This guide delves into the discovery and history of a specific, yet profoundly versatile, member of this family: 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one. While it may not command the same level of recognition as some of its more clinically advanced relatives, its story is one of fundamental chemical synthesis and the ongoing exploration of its therapeutic potential, particularly in the realm of oncology. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, key derivatives, and the scientific rationale behind its investigation as a bioactive molecule.

Genesis of a Scaffold: Synthesis and Structural Elucidation

The discovery of this compound is rooted in the foundational principles of heterocyclic chemistry. Its synthesis is a classic example of a cyclocondensation reaction, a powerful tool for the construction of ring structures. The primary route to this compound involves the reaction of a β-keto ester with hydrazine hydrate.

General Synthetic Pathway

The most common and efficient synthesis of the this compound core involves the condensation of an ethyl ester of a β-keto acid with hydrazine. Specifically, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is reacted with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable pyrazolone ring.

Caption: General synthesis of the pyrazolone core.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the laboratory-scale synthesis of the title compound.

| Step | Procedure | Rationale |

| 1. | In a round-bottom flask, dissolve ethyl 3-(4-methoxyphenyl)-3-oxopropanoate in absolute ethanol. | Ethanol serves as a suitable solvent for both reactants and facilitates the reaction. |

| 2. | Add hydrazine hydrate to the solution dropwise at room temperature with continuous stirring. | Dropwise addition helps to control the initial reaction rate and prevent potential side reactions. |

| 3. | After the addition is complete, reflux the reaction mixture for 10-15 minutes. | Heating the mixture to its boiling point under reflux provides the necessary activation energy for the cyclization and dehydration steps to proceed to completion. |

| 4. | Monitor the reaction progress using thin-layer chromatography (TLC). | TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction has reached completion. |

| 5. | Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. | Lowering the temperature reduces the solubility of the product, causing it to crystallize out of the solution. |

| 6. | Collect the solid product by vacuum filtration and wash with cold ethanol. | Filtration separates the solid product from the reaction solvent and any soluble impurities. Washing with cold ethanol removes residual impurities without significantly dissolving the product. |

| 7. | Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound. | Recrystallization is a purification technique that yields a product with high purity by separating it from any remaining impurities. |

A Scaffold for Innovation: Derivatization and Therapeutic Exploration

The true value of this compound in drug discovery lies in its utility as a versatile starting material for the synthesis of a diverse array of derivatives. The presence of reactive sites on the pyrazolone ring, particularly the nitrogen atoms and the active methylene group at the 4-position, allows for extensive chemical modification.

Key Derivative Classes and Their Rationale

Much of the research surrounding this pyrazolone has focused on its derivatization to explore potential anticancer activities.[1] The rationale behind these modifications often involves the introduction of various pharmacophores to enhance biological activity and target specificity.

1. Arylidene and Arylhydrazone Derivatives:

-

Synthesis: These derivatives are synthesized by reacting the core pyrazolone with a series of aldehydes or substituted amines.[1]

-

Rationale: The introduction of different aromatic and heterocyclic rings can modulate the compound's lipophilicity, electronic properties, and steric interactions with biological targets. This can lead to enhanced binding to enzymes or receptors implicated in cancer cell proliferation.

2. Isatin and Phenylisothiocyanate Adducts:

-

Synthesis: Reaction of the pyrazolone with isatins or phenylisothiocyanate yields more complex heterocyclic systems.[1]

-

Rationale: Isatin and thiocyanate moieties are known to be present in various biologically active compounds. Their incorporation into the pyrazolone scaffold is a strategy to create hybrid molecules with potentially novel or enhanced mechanisms of action.

Caption: Derivatization of the core pyrazolone scaffold.

In Vitro Anticancer Activity

Studies have shown that certain derivatives of this compound exhibit promising in vitro anticancer activity against various human carcinoma cell lines, including colon (HCT-116) and prostate (PC-3) cancer cells.[1] However, the activity can be cell-line dependent, with some derivatives showing weak or no activity against other cell lines like liver cancer (HepG-2).[1] This highlights the importance of screening against a diverse panel of cancer cell lines to identify specific and potent anticancer agents.

Future Directions and Conclusion

The history of this compound is still being written. While its initial discovery was a result of fundamental synthetic chemistry, its ongoing story is one of exploration and innovation in the field of medicinal chemistry. The ease of its synthesis and the versatility of its chemical modification make it an attractive scaffold for the development of new therapeutic agents.

Future research will likely focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which its derivatives exert their anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to optimize potency, selectivity, and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where pyrazolone derivatives have shown promise, such as anti-inflammatory and neuroprotective applications.

References

-

Fathy, U. M., et al. (2015). Design, synthesis and anticancer activity of some novel this compound derivatives. ResearchGate. Available at: [Link]

Sources

Tautomeric Landscape of 5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one: An In-depth Technical Guide for Drug Development Professionals

Abstract

5-(4-Methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one stands as a pivotal scaffold in contemporary medicinal chemistry, with its therapeutic efficacy intrinsically linked to its subtle yet complex tautomeric behavior. This guide provides a comprehensive exploration of the tautomeric equilibria governing this molecule, offering researchers, scientists, and drug development professionals a detailed understanding of its structural dynamics. We will dissect the interplay of the three principal tautomeric forms—the CH, OH, and NH tautomers—and elucidate the influence of environmental factors, such as solvent polarity, on their relative stabilities. This document synthesizes experimental data from nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy with the predictive power of computational chemistry to present a holistic view of the tautomeric landscape. Furthermore, we will outline robust, self-validating experimental protocols for the unambiguous characterization of these tautomers, empowering researchers to harness the full potential of this versatile molecular framework in their drug discovery endeavors.

The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug development.[1] For a molecule like this compound, the predominant tautomeric form can significantly influence its pharmacokinetic and pharmacodynamic properties. The spatial arrangement of proton donors and acceptors, molecular shape, and electronic distribution are all dictated by the tautomeric state, which in turn governs the molecule's ability to interact with its biological target. A comprehensive understanding of the tautomeric preferences of a drug candidate is therefore not merely an academic exercise but a critical component of rational drug design, impacting everything from target binding affinity and selectivity to metabolic stability and bioavailability.

The Tautomeric Forms of this compound

This compound can exist in three primary tautomeric forms, arising from the migration of a proton. These are the CH, OH, and NH forms, as depicted below. The equilibrium between these forms is a delicate balance of electronic and steric effects, heavily influenced by the surrounding environment.[1][2]

Caption: Tautomeric equilibria of this compound.

The CH-form (Keto Tautomer)

The CH-form, or keto tautomer, is characterized by a methylene group (CH₂) at the C4 position of the pyrazolone ring and a carbonyl group (C=O) at C3. In non-polar solvents, this form is often favored due to its lower polarity compared to the other tautomers.[3] Computational studies on related pyrazolone systems have shown the CH tautomer to possess the lowest ground state energy in the gas phase.[1]

The OH-form (Enol Tautomer)

The OH-form, or enol tautomer, arises from the migration of a proton from the C4 carbon to the C3 carbonyl oxygen, resulting in a hydroxyl group and a C4=C5 double bond. This tautomer introduces an aromatic character to the pyrazole ring, which can contribute to its stability. The presence of the electron-donating methoxy group on the phenyl ring at C5 can further influence the electronic distribution and stability of this form.

The NH-form (Amide Tautomer)

The NH-form, or amide tautomer, is formed by the migration of a proton from the N2 nitrogen to the C3 carbonyl oxygen, resulting in a hydroxyl group and an N1=C5 double bond. This form is often stabilized in polar, protic solvents that can engage in hydrogen bonding with the NH and OH groups.[3] The equilibrium between the OH and NH forms is particularly sensitive to solvent effects.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is not static but is rather a dynamic equilibrium influenced by several key factors:

-

Solvent Polarity: This is arguably the most significant factor.[4] In nonpolar solvents like cyclohexane or chloroform, the less polar CH-form is generally favored. Conversely, polar solvents, especially those capable of hydrogen bonding like DMSO and water, tend to stabilize the more polar OH and NH forms.[3]

-

Temperature: Changes in temperature can shift the equilibrium. Low-temperature NMR studies are often employed to slow down the rate of interconversion, allowing for the observation of individual tautomers.[5]

-

Substituent Effects: The electronic nature of substituents on the pyrazolone ring can influence the relative stabilities of the tautomers. The 4-methoxyphenyl group at the C5 position, being an electron-donating group, can affect the electron density within the ring and thereby the tautomeric preference.

-

Physical State: In the solid state, the crystal packing forces often favor a single tautomer. X-ray crystallography of related pyrazolone derivatives has frequently shown the presence of a specific tautomer, often stabilized by intermolecular hydrogen bonding.[6]

Spectroscopic and Computational Characterization

A multi-pronged approach combining spectroscopic analysis and computational modeling is essential for a thorough understanding of the tautomeric landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[4] By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁵N NMR spectra, one can deduce the predominant tautomeric form and, in some cases, quantify the equilibrium.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Tautomers in CDCl₃

| Proton | CH-form | OH-form | NH-form |

| CH₂ (C4) | ~3.5 | - | - |

| CH (C4) | - | ~5.9 | ~5.6 |

| OH | - | ~11-12 (broad) | ~10-11 (broad) |

| NH | ~9-10 (broad) | - | ~11-12 (broad) |

| Aromatic | 6.9-7.8 | 6.9-7.8 | 6.9-7.8 |

| OCH₃ | ~3.8 | ~3.8 | ~3.8 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers in CDCl₃

| Carbon | CH-form | OH-form | NH-form |

| C3 | ~170 | ~164 | ~168 |

| C4 | ~40 | ~94 | ~98 |

| C5 | ~155 | ~129 | ~142 |

| Aromatic | 114-160 | 114-160 | 114-160 |

| OCH₃ | ~55 | ~55 | ~55 |

Note: These are predicted values based on data from analogous compounds. Actual values may vary.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the molecule, which differ for each tautomer. The OH-form, with its extended conjugation and aromatic character, is expected to have a bathochromically shifted (longer wavelength) absorption maximum compared to the CH-form.[8]